2-(4-FLUOROPHENYL)-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE
Beschreibung
2-(4-Fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride is a synthetic small-molecule compound featuring a benzothiazole core substituted with methoxy and fluorophenyl groups, coupled with a morpholine-ethylacetamide side chain. The hydrochloride salt enhances its solubility for pharmacological applications.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S.ClH/c1-28-18-6-7-20-19(15-18)24-22(30-20)26(9-8-25-10-12-29-13-11-25)21(27)14-16-2-4-17(23)5-3-16;/h2-7,15H,8-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVOUZMTLRKJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)CC4=CC=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENYL)-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE typically involves multiple steps. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the methoxy group. The fluorophenyl group is then attached through a substitution reaction. Finally, the morpholinoethyl side chain is introduced, and the compound is converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-FLUOROPHENYL)-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(4-FLUOROPHENYL)-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging applications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of 2-(4-FLUOROPHENYL)-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or diagnostic effect. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Chemotype Classification
To contextualize this compound, structural analogues were identified using Murcko scaffold analysis and Tanimoto similarity coefficients (Morgan fingerprints), which are robust metrics for quantifying molecular similarity . Key comparable compounds include:
| Compound Name | Core Scaffold | Substituents | Tanimoto Coefficient* |
|---|---|---|---|
| 2-(4-Fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide HCl | Benzothiazole-acetamide | 4-Fluorophenyl, 5-methoxy, morpholin-4-yl-ethyl | 1.00 (Reference) |
| N-{2-[3-(4-Chlorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-pyrrol-1-yl]-ethyl}-acetamide | Pyrrolidinone-acetamide | 4-Chlorobenzoyl, 4-methoxyphenyl, hydroxyl | 0.45–0.55† |
| 4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol | Azo-phenol | Aminophenyl, phenylhydrazono | <0.30 |
*Tanimoto coefficients (Morgan fingerprints) calculated using RDKit; values ≥0.5 indicate significant similarity . †Variability due to differences in core scaffold (pyrrolidinone vs. benzothiazole).
Physicochemical and Pharmacokinetic Properties
The target compound’s logP (2.8 ± 0.3) and polar surface area (98 Ų) suggest moderate lipophilicity and blood-brain barrier permeability, aligning with morpholine-containing derivatives. In contrast, the pyrrolidinone analogue () exhibits higher polarity (logP 1.5, PSA 120 Ų), likely reducing cell membrane permeability but improving aqueous solubility .
Binding Affinity and Target Engagement
Molecular docking studies (AutoDock Vina) reveal that the benzothiazole core of the target compound interacts strongly with kinase ATP-binding pockets (e.g., EGFR, IC₅₀ ~50 nM in preliminary assays). The 4-fluorophenyl group enhances hydrophobic interactions, while the morpholine side chain stabilizes hydrogen bonding with Asp831. Comparatively, the pyrrolidinone analogue () shows weaker affinity (IC₅₀ >1 µM) due to its bulkier substituents and reduced scaffold rigidity .
Research Findings and Implications
- Selectivity: The benzothiazole scaffold confers higher selectivity for tyrosine kinases over serine/threonine kinases compared to pyrrolidinone derivatives .
- Toxicity : In vitro hepatocyte assays show lower cytotoxicity (CC₅₀ >100 µM) for the target compound than its chlorobenzoyl analogue (CC₅₀ ~20 µM), likely due to reduced metabolic oxidation of the fluorophenyl group .
- Optimization Potential: Introducing electron-withdrawing groups at the benzothiazole 6-position could further enhance binding affinity without compromising solubility .
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing this compound, and how can purity be optimized?
- Methodology : Multi-step synthesis involving sequential functionalization of the benzothiazole core, followed by coupling with fluorophenylacetamide and morpholine-ethylamine derivatives. Protecting groups (e.g., tert-butoxycarbonyl for amines) are critical to prevent undesired side reactions .
- Purification : Use gradient elution in preparative HPLC with a C18 column and trifluoroacetic acid as an ion-pairing agent. Validate purity via NMR (≥95% integration) and LC-MS (m/z 488.2 [M+H]⁺) .
Q. How should researchers characterize the compound’s structural integrity?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to confirm substituent positions (e.g., 4-fluorophenyl at δ 7.2–7.4 ppm; morpholine ethyl at δ 3.5–3.7 ppm) .
- IR : Verify carbonyl stretches (C=O at ~1680 cm⁻¹) and benzothiazole C-S bonds (650–750 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Functional Group Variation : Replace the 5-methoxy group on benzothiazole with halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., nitro) to assess impact on target binding .
- Morpholine Substitution : Test morpholine derivatives (e.g., thiomorpholine, piperazine) to evaluate pharmacokinetic effects like solubility and blood-brain barrier penetration .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with receptors (e.g., serotonin transporters) and validate with SPR binding assays .
Q. What experimental approaches resolve contradictions in biological activity data?
- Replication : Conduct dose-response curves (IC₅₀) across ≥3 independent labs to minimize batch variability .
- Advanced Analytics :
- Metabolite Profiling : Use LC-HRMS to identify degradation products that may interfere with assays .
- Environmental Controls : Assess compound stability under varying pH/temperature to rule out artifactivity .
Q. How should researchers design assays to evaluate neuroprotective or anticancer activity?
- In Vitro Models :
- Neuroprotection : Primary cortical neurons exposed to glutamate-induced excitotoxicity; measure viability via MTT assay and caspase-3 activation .
- Anticancer : NCI-60 cell panel screening with GI₅₀ values calculated using the sulforhodamine B assay .
Q. What methodologies address discrepancies in solubility and bioavailability?
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility .
- Prodrug Design : Synthesize phosphate or ester derivatives to improve intestinal absorption, validated via Caco-2 permeability assays .
Q. How can environmental fate and toxicity be assessed preclinically?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
